molecular formula C13H12FN3O2 B4654788 N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4654788
M. Wt: 261.25 g/mol
InChI Key: YIRRNYVUWAKHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can result in anxiolytic and anticonvulsant effects. CPP-115 has shown promise in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders.

Mechanism of Action

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases GABA levels in the brain, which can result in anxiolytic and anticonvulsant effects. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures. However, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be more selective and potent than benzodiazepines, and may have fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the expression of the glutamate transporter GLT-1, which is responsible for removing excess glutamate from the synapse. These effects may contribute to the neuroprotective and cognitive-enhancing effects of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing and administration regimen for N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a treatment for alcohol use disorders. Another potential area of research is the use of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, further studies are needed to determine the long-term safety and effectiveness of N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, and to develop optimal dosing and administration regimens.

Scientific Research Applications

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In animal models, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and anticonvulsant effects, and to improve cognitive function in models of Alzheimer's disease. N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce alcohol consumption in rats and mice, suggesting a potential use in the treatment of alcohol use disorders. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated as a potential treatment for epilepsy, schizophrenia, and anxiety disorders.

properties

IUPAC Name

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15/h1-4,9H,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNYVUWAKHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(cyanomethyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.